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molecular formula C13H17BrO3 B8287765 Ethyl 2-(2-bromophenoxy)pentanoate

Ethyl 2-(2-bromophenoxy)pentanoate

Cat. No. B8287765
M. Wt: 301.18 g/mol
InChI Key: MSWPPDWDKORPNJ-UHFFFAOYSA-N
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Patent
US06063810

Procedure details

26.5 g (188 mmol) of ethyl 2-(2-bromophenoxy)pentanoate, 50 ml of methanol, 21.1 g (528 mmol) of sodium hydroxide pellets and 3 ml of water are placed in 250 ml three-necked flask equipped with a reflux condenser. The mixture is heated at reflux for 3 hours and then cooled to room temperature and concentrated. 200 ml of water are added and extraction is carried out with 150 ml of petroleum ether. The aqueous phase is subsequently acidified by the addition of a hydrochloric acid solution and then extracted with 3×200 ml of chloroform. The combined organic phases are dried over magnesium sulphate, filtered and concentrated under vacuum to give 23.8 g (99% yield) of 2-(2-bromophenoxy)pentanoic acid--M.p.=63° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][CH:5]([CH2:11][CH2:12][CH3:13])[C:6]([O:8]CC)=[O:7].CO.[OH-].[Na+]>O>[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][CH:5]([CH2:11][CH2:12][CH3:13])[C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
BrC1=C(OC(C(=O)OCC)CCC)C=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
21.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
200 ml of water are added
EXTRACTION
Type
EXTRACTION
Details
extraction
ADDITION
Type
ADDITION
Details
The aqueous phase is subsequently acidified by the addition of a hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OC(C(=O)O)CCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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